VCH-916

Overview

Description

- VCH-916 is a novel nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

- The RNA-dependent RNA polymerase (NS5B) of HCV is a validated target for developing drugs to combat HCV infection .

Mechanism of Action

Target of Action

VCH-916 is a novel nonnucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase . The NS5B polymerase of HCV is an attractive validated target for the development of new drugs to block HCV infection .

Mode of Action

This compound acts as an allosteric inhibitor of the HCV NS5B polymerase . This means it binds to a site on the NS5B polymerase that is different from the active site, causing a conformational change in the enzyme that reduces its activity .

Biochemical Pathways

The NS5B polymerase is a key enzyme in the replication of the HCV RNA genome . By inhibiting this enzyme, this compound disrupts the viral replication process, leading to a reduction in the amount of virus in the body .

Pharmacokinetics

This compound has good oral bioavailability in animal models and is mainly eliminated through feces . It exhibits excellent ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of permeability and distribution in targeted tissue (liver) . From in vitro studies, several pathways (oxidation and glucuronidation) with several enzymes (CYP and UGT) are involved in the biotransformation of this compound .

Result of Action

The primary result of this compound’s action is a reduction in the amount of circulating HCV in the body . This is achieved by inhibiting the NS5B polymerase, which disrupts the replication of the viral RNA genome .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the absorption potential of this compound was shown to be high based on its high permeability in CaCo-2 cell and lack of recognition by intestinal efflux proteins . In addition, this compound had no significant effect on digoxin permeability . .

Biochemical Analysis

Biochemical Properties

VCH-916 plays a crucial role in biochemical reactions by inhibiting the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA genome. This compound interacts with the NS5B polymerase through allosteric inhibition, which means it binds to a site on the enzyme that is different from the active site, causing a conformational change that reduces the enzyme’s activity . The compound’s interaction with NS5B polymerase disrupts the replication process of the virus, thereby reducing viral load in infected cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, this compound inhibits viral replication, leading to a decrease in viral RNA levels . This inhibition affects cell signaling pathways related to viral replication and immune response. Additionally, this compound influences gene expression by reducing the expression of viral proteins, which in turn affects the overall metabolism of the infected cells . The compound’s impact on cellular metabolism includes alterations in the production of viral particles and the host cell’s metabolic pathways that are hijacked by the virus for its replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits the enzyme’s activity . This inhibition prevents the synthesis of new viral RNA, thereby blocking the replication cycle of the virus . The compound does not directly interact with the active site of the enzyme, which reduces the likelihood of resistance development compared to active site inhibitors . Additionally, this compound may influence other cellular pathways indirectly by reducing the viral load and the associated cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . In in vitro studies, this compound has shown sustained antiviral activity over several days, with a gradual reduction in viral RNA levels . Long-term effects observed in in vivo studies include a persistent decrease in viral load and improved liver function in animal models . These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term antiviral therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity . At higher doses, some adverse effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects is relatively high, indicating a good therapeutic window for this compound . These findings highlight the importance of optimizing the dosage to maximize antiviral efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes oxidation and glucuronidation, with enzymes such as cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) playing key roles in its metabolism . These metabolic pathways ensure the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity . Additionally, the compound’s metabolism does not produce reactive intermediates, which further supports its safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. The compound exhibits high permeability, allowing it to reach its target site, the liver, effectively . This compound is primarily distributed to the liver, where it exerts its antiviral effects . The compound’s distribution is facilitated by its interaction with transport proteins, which help in its uptake and retention in the liver cells . This targeted distribution enhances the efficacy of this compound in reducing viral load in the liver.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it interacts with the NS5B RNA-dependent RNA polymerase . The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its localization within the cytoplasm ensures that it can effectively inhibit the viral replication process, leading to a reduction in viral RNA levels . This subcellular localization is crucial for the compound’s antiviral activity and overall efficacy.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for VCH-916 are not widely available in the literature.

- it is produced industrially, and further research may reveal additional details.

Chemical Reactions Analysis

- VCH-916 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain undisclosed.

- The major products formed from these reactions are not explicitly documented.

Scientific Research Applications

- VCH-916 has potential applications in various fields:

Chemistry: As a tool for studying RNA-dependent RNA polymerase inhibition.

Biology: Investigating its impact on HCV replication and viral life cycle.

Medicine: Evaluating its safety, pharmacokinetics, and antiviral efficacy in chronically infected HCV patients.

Industry: Potentially as a therapeutic agent in the treatment of HCV infections.

Comparison with Similar Compounds

- Unfortunately, specific similar compounds are not mentioned in the available literature.

- Further research may reveal additional compounds for comparison.

Properties

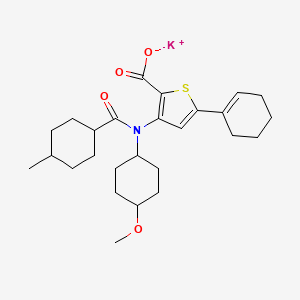

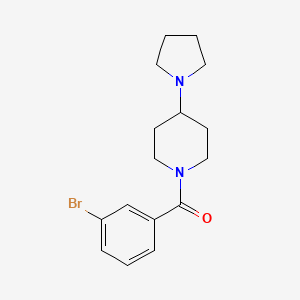

IUPAC Name |

potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXIBQLRUHDYEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677372 | |

| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200133-34-1 | |

| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of VCH-916 against HCV?

A1: this compound targets the HCV NS5B polymerase, a key enzyme essential for viral replication. [, ] While the exact binding site and mechanism are not fully detailed in the provided abstracts, this compound is classified as a non-nucleoside inhibitor, suggesting it likely interacts with the allosteric sites of the enzyme rather than the active site, ultimately inhibiting its function and disrupting HCV replication.

Q2: What is known about the in vitro and in vivo activity of this compound?

A2: this compound has demonstrated antiviral activity in preclinical studies. [] The research indicates its efficacy against HCV genotype 1, specifically in patients with chronic infection. [] Genotypic and phenotypic analyses have also been conducted on HCV NS5B variants obtained from patients treated with this compound, providing insights into potential resistance mechanisms. [] Further research, including cell-based assays and animal models, is likely underway to fully characterize its activity and explore its potential for clinical application.

Q3: Has this compound been evaluated in clinical trials, and if so, what are the key findings regarding its safety and pharmacokinetic profile?

A3: A Phase I clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. [] This study involved single ascending doses of the compound. While specific results regarding safety and pharmacokinetics are not detailed in the abstract, this information lays the groundwork for further clinical development. [] Additionally, preclinical pharmacokinetic and ADME (absorption, distribution, metabolism, excretion) characterization has been performed, providing valuable data for understanding the compound's behavior in vivo. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)